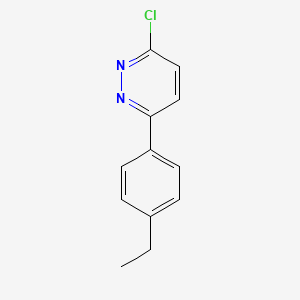

3-Chloro-6-(4-ethylphenyl)pyridazine

Description

Properties

IUPAC Name |

3-chloro-6-(4-ethylphenyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c1-2-9-3-5-10(6-4-9)11-7-8-12(13)15-14-11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEUQUSPCROHWTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Chlorination of Pyridazines

One of the primary methods involves direct chlorination of pyridazine derivatives, often starting from commercially available pyridazines or their precursors:

- Starting Material: Pyridazine derivatives such as 3,6-dichloropyridazine or pyridazinones.

- Reagents: Phosphorus oxychloride (POCl₃) is commonly used to introduce chlorine atoms at specific positions.

- Procedure: The pyridazine compound is refluxed with POCl₃, which facilitates chlorination at the 3- and 6-positions, yielding 3,6-dichloropyridazine derivatives.

- Example: Refluxing 3,6-dichloropyridazine with POCl₃ at 100°C for 2 hours produces the dichlorinated intermediate, which can be further functionalized.

Chlorination of Pyridazinones

Another well-documented route involves chlorination of pyridazinones:

- Starting Material: 6-(2-Hydroxyphenyl)-3(2H)-pyridazinone or similar pyridazinone derivatives.

- Reagents: Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

- Methodology: The pyridazinone reacts with POCl₃ under reflux conditions (around 75–90°C) for 4–5 hours, converting the keto group into a chloro group at the 3-position, resulting in 3-chloropyridazine derivatives.

- Notes: The process involves initial addition at low temperature (cold mixture) followed by heating, then quenching in cold water to isolate the chlorinated product.

Synthesis via Hydrazine Intermediates

A notable pathway involves hydrazine derivatives:

- Step 1: The synthesis begins with the formation of hydrazine derivatives from chlorinated pyridazines or pyridazinones.

- Step 2: These hydrazine intermediates are then reacted with electrophiles such as epihalohydrins or substituted amines to introduce the 4-ethylphenyl group.

- Step 3: The process often involves nucleophilic substitution or condensation reactions under mild conditions, followed by purification steps like recrystallization or chromatography.

Summary of Key Reaction Conditions and Data

| Method | Starting Material | Reagents | Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|---|

| Direct chlorination | Pyridazine derivatives | POCl₃ | Reflux 100°C, 2h | 3,6-Dichloropyridazine | 94% | Widely used, straightforward |

| Chlorination of pyridazinones | Pyridazinone derivatives | POCl₃ | 75–90°C, 4–5h | 3-Chloropyridazine | 80–85% | Converts keto to chloro group |

| Multi-step synthesis | Ethyl trifluoropyruvate derivatives | Various | Reflux, oxidation, nucleophilic substitution | 3-Chloro-6-(4-ethylphenyl)pyridazine | 36–79% | Complex, involves multiple steps |

| Hydrazine route | Chlorinated pyridazines | Hydrazine hydrate | Mild reflux | Target pyridazine | Variable | Useful for specific derivatives |

Research Findings and Comparative Analysis

- Efficiency: Direct chlorination with POCl₃ offers high yields and operational simplicity, making it the preferred method for large-scale synthesis.

- Selectivity: Chlorination of pyridazinones provides regioselectivity at the 3-position, especially when starting from appropriately substituted pyridazinones.

- Versatility: Multi-step routes allow for diverse substitution patterns, including the introduction of the 4-ethylphenyl group via nucleophilic aromatic substitution or coupling reactions.

- Environmental and Cost Considerations: Methods utilizing POCl₃ are cost-effective but require careful handling due to corrosiveness and toxicity. Alternative routes involving hydrazine are milder but may involve more steps and lower yields.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(4-ethylphenyl)pyridazine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or potassium thiolate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Heterocycles

3-Chloro-6-(4-ethylphenyl)pyridazine is frequently utilized as a precursor in the synthesis of other heterocyclic compounds. Its chlorinated pyridazine structure allows for various substitution reactions, making it a valuable intermediate in organic synthesis.

Synthetic Pathways

The synthesis typically involves reactions such as:

- Nucleophilic substitutions using amines or alcohols.

- Cyclization reactions to form more complex structures.

These pathways can be optimized for yield and purity, often employing techniques like continuous flow chemistry for industrial applications.

Biological Research Applications

Potential Therapeutic Uses

Research indicates that this compound exhibits promising biological activities. It has been studied for its potential role as an enzyme inhibitor, particularly in the context of cancer and inflammatory diseases.

Case Study: Enzyme Inhibition

In vitro studies have shown that derivatives of pyridazine compounds can inhibit specific kinases involved in cancer progression. For instance, compounds similar to this compound have demonstrated activity against p38 MAPK, which is crucial in regulating inflammatory responses.

Agrochemical Applications

Development of Crop Protection Agents

Due to its structural properties, this compound can be utilized in the formulation of agrochemicals. Its potential as an herbicide or pesticide is under investigation, aiming to enhance crop yields while minimizing environmental impact.

Case Study: Antifungal Activity

Research has indicated that related pyridazine derivatives exhibit antifungal properties. A study demonstrated that these compounds effectively inhibited fungal pathogens affecting crops, suggesting a potential application for this compound in agricultural settings.

Material Science Applications

Polymer Development

The compound's reactivity allows it to be incorporated into polymers and materials science applications. Its ability to form stable links with other organic molecules makes it suitable for developing new materials with tailored properties.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(4-ethylphenyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Table 1: Substituent-Based Comparison of Pyridazine Derivatives

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl, F): Enhance metabolic stability and enzyme affinity, as seen in MAO-B inhibitors .

- The methyl analog in Table 1 showed 20% synthesis yield, suggesting ethyl derivatives may require optimized protocols .

- Piperazinyl Moieties : Improve solubility and enable hydrogen bonding, critical for receptor binding in antiviral and CNS-active compounds .

Structural and Crystallographic Insights

Crystal structures of related compounds, such as 3-chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine, reveal planar pyridazine rings (r.m.s. deviation = 0.0219 Å) and intermolecular N–H⋯N hydrogen bonds forming R₂²(8) motifs . These interactions stabilize molecular packing and may influence solubility and bioavailability.

Biological Activity

3-Chloro-6-(4-ethylphenyl)pyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C12H12ClN3

- Molecular Weight: 233.7 g/mol

This compound features a pyridazine ring substituted with a chloro group and an ethylphenyl moiety, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition: The compound can inhibit enzyme activity by binding to active sites or allosteric sites, preventing substrate access. This mechanism is particularly relevant in the context of anti-cancer activity.

- Receptor Modulation: It can act as an agonist or antagonist at various receptors, influencing downstream signaling pathways that are crucial for cellular functions .

1. Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have reported its effectiveness against various cancer cell lines:

In these studies, the compound displayed cytotoxicity comparable to established anticancer drugs, indicating its potential as a therapeutic agent.

2. Antimicrobial Activity

This compound has also shown promising antimicrobial activity against various pathogens:

The compound's mechanism involves disrupting microbial cell membranes and inhibiting critical metabolic pathways.

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Studies indicate that it can downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives:

- Synthesis and Evaluation : A series of pyridazine derivatives were synthesized, with several exhibiting enhanced anticancer activity compared to the parent compound. These derivatives were evaluated against breast cancer cell lines using the SRB assay .

- In Vivo Studies : In vivo studies demonstrated that selected derivatives significantly inhibited tumor growth in animal models, supporting their potential for further development as anticancer agents .

Q & A

What are the most effective synthetic routes for 3-chloro-6-(4-ethylphenyl)pyridazine, and how can reaction conditions be optimized?

Basic Question

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, 3,6-dichloropyridazine can react with substituted aryl Grignard reagents or via Suzuki-Miyaura cross-coupling using a palladium catalyst to introduce the 4-ethylphenyl group . Optimization requires controlling temperature (e.g., refluxing toluene) and stoichiometry to minimize byproducts. Characterization via -NMR and LC-MS is critical to confirm regioselectivity and purity .

Advanced Question

In cases of low yield, kinetic vs. thermodynamic control should be evaluated. Computational tools (DFT calculations) can predict regioselectivity in substitution reactions. For instance, steric hindrance from the 4-ethyl group may favor substitution at the 3-position over the 6-position. Reaction monitoring via in-situ IR or HPLC helps identify intermediates and adjust conditions dynamically .

How can structural contradictions in crystallographic data for this compound derivatives be resolved?

Basic Question

Use single-crystal X-ray diffraction (SCXRD) with programs like SHELXL for refinement . Ensure data collection at low temperatures (e.g., 113 K) to reduce thermal motion artifacts. Validate hydrogen bonding patterns using graph-set analysis to confirm intermolecular interactions .

Advanced Question

For disordered structures (common in flexible substituents like ethyl groups), apply twin refinement in SHELXL or OLEX2. Compare experimental data with computational models (Mercury CSD) to resolve ambiguities. If torsional angles deviate >5° from predicted values, consider dynamic disorder modeling .

What methodologies are recommended for evaluating the biological activity of this compound derivatives?

Basic Question

Screen for receptor binding (e.g., AhR agonism or CRF1R antagonism) using competitive radioligand assays. For enzymatic inhibition (e.g., α-glucosidase), use spectrophotometric methods with p-nitrophenyl substrates . Dose-response curves (IC) and selectivity indices against related enzymes/proteins are essential .

Advanced Question

Employ structure-activity relationship (SAR) studies by systematically modifying substituents. For example, replacing the ethyl group with bulkier alkyl chains can enhance lipophilicity and blood-brain barrier penetration. Use molecular docking (AutoDock Vina) to predict binding modes to targets like GPR39 or AhR .

How should researchers address discrepancies in pharmacological data between in vitro and in vivo studies?

Basic Question

Evaluate pharmacokinetic parameters (e.g., bioavailability, metabolic stability) using LC-MS/MS. For compounds showing in vitro activity but poor in vivo efficacy, consider prodrug strategies or nanoformulations to enhance solubility .

Advanced Question

Leverage metabolomics (UHPLC-QTOF-MS) to identify active metabolites or degradation products. For example, oxidative metabolism of the ethyl group may generate inactive carboxylic acid derivatives. Use CYP450 inhibition assays to assess metabolic stability .

What computational tools are suitable for analyzing electronic and steric effects in this compound derivatives?

Basic Question

Perform DFT calculations (Gaussian 16) to map electrostatic potentials (ESP) and identify nucleophilic/electrophilic sites. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions in crystal structures .

Advanced Question

Combine molecular dynamics (AMBER) and free-energy perturbation (FEP) to simulate ligand-receptor binding kinetics. For regioselective functionalization, predict metalation sites using deprotonation energies calculated at the B3LYP/6-31G* level .

How can safety and waste management protocols be optimized for handling this compound?

Basic Question

Follow OSHA guidelines: use fume hoods, PPE (nitrile gloves, lab coats), and closed systems for reactions. Waste should be neutralized with 10% NaOH before disposal via licensed hazardous waste contractors .

Advanced Question

Implement green chemistry principles: replace chlorinated solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) in synthesis. Use catalytic methods (e.g., flow chemistry) to minimize waste generation .

What strategies are effective for resolving low purity or unexpected byproducts during synthesis?

Basic Question

Optimize column chromatography (silica gel, gradient elution with hexane/EtOAc). For chlorinated byproducts, use scavengers like polymer-bound triphenylphosphine to trap excess reagents .

Advanced Question

Apply high-throughput screening (HTS) with Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading). Use LC-MS-guided purification (prep-HPLC) with C18 columns for challenging separations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.